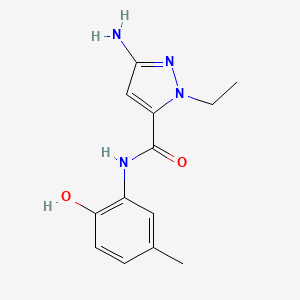

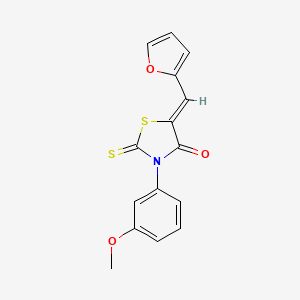

![molecular formula C7H12ClNO2 B2567783 4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride CAS No. 2305253-40-9](/img/structure/B2567783.png)

4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride” is a compound with the CAS Number 2305253-40-9. It is related to the compound “(6S)-5-azaspiro [2.4]heptane-6-carboxylic acid hydrochloride” which has a CAS Number of 2200278-74-4 . The compound is a solid and is stored in a refrigerator .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “(S)-5- (tert-Butoxy carbonyl)-5-azaspiro [2.4]heptane-6-carboxylic Acid” involves a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . Another method involves a Curtius rearrangement reaction .Molecular Structure Analysis

The InChI Code for “®-5-azaspiro[2.4]heptane-7-carboxylic acid” is 1S/C7H11NO2/c9-6(10)5-3-8-4-7(5)1-2-7/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1 .Chemical Reactions Analysis

The key reaction in the synthesis of “(S)-5- (tert-Butoxy carbonyl)-5-azaspiro [2.4]heptane-6-carboxylic Acid” is a one-pot double allylic alkylation of an imine analogue of glycine . Another method involves a Curtius rearrangement reaction .Physical And Chemical Properties Analysis

The compound “®-5-azaspiro[2.4]heptane-7-carboxylic acid” has a molecular weight of 141.17 . It is an off-white solid .Applications De Recherche Scientifique

Synthesis of Amino Acids and Drug Design

The synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, demonstrates the utility of 4-Azaspiro[2.4]heptane derivatives in constructing sterically constrained amino acids. These compounds are valuable for chemistry, biochemistry, and drug design due to their unique structural properties, which can influence biological activity and drug efficacy (Radchenko, Grygorenko, & Komarov, 2010).

Antibacterial Activity

A specific derivative, featuring a 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl] motif, has shown potent in vitro antibacterial activity against a range of respiratory pathogens. This includes efficacy against both gram-positive and gram-negative bacteria, as well as multidrug-resistant strains. Such findings highlight the potential of 4-Azaspiro[2.4]heptane derivatives in the development of new antibacterial drugs (Odagiri et al., 2013).

Chemical Transformations

Research into the reductive cleavage and subsequent transformations of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates has expanded the chemistry of spiro compounds. Such studies provide new pathways for synthesizing bi- or tricyclic lactams or lactones, which are of interest for further pharmaceutical development (Molchanov, Tran, Stepakov, & Kostikov, 2016).

Lipophilicity Reduction in Drug Design

The evaluation of azaspiro[3.3]heptanes as replacements for traditional heterocycles like morpholines and piperidines in drug design has shown that they can significantly reduce the lipophilicity (logD) of molecules. This property is crucial for improving the pharmacokinetic profiles of drug candidates, making azaspiro[3.3]heptanes a valuable tool in medicinal chemistry (Degorce, Bodnarchuk, & Scott, 2019).

Safety And Hazards

Orientations Futures

Spirocyclic amino acids like “4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride” are rare but have great potential in providing a wide variation of spatial disposition of functional groups . They are often used as building blocks of active pharmaceutical compounds . Therefore, future research could focus on exploring the potential of these compounds in drug design and synthesis.

Propriétés

IUPAC Name |

4-azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-6(10)5-1-4-8-7(5)2-3-7;/h5,8H,1-4H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIOTGFGQPBSDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2(C1C(=O)O)CC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2567704.png)

![1-[(4-Hydrazino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2567706.png)

![(E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2567709.png)

![4-{[(E)-(4-methylphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2567712.png)

![5-(2,3-dihydro-1H-indol-1-yl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2567714.png)

![benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2567718.png)